2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (hereafter referred to as the target compound) features a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a 2-methoxyethyl chain at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methylisoxazole group.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3S/c1-12-9-16(22-26-12)21-17(24)11-27-18-20-10-15(23(18)7-8-25-2)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFLXLFEGKVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in general methodologies for structurally related imidazole derivatives . Key steps include:
Imidazole Ring Formation
-
Cyclocondensation : The imidazole core is typically synthesized via cyclization of α-halo ketones or aldehydes with thioureas or amidines. For example, 4-bromophenyl-substituted precursors undergo cyclization in the presence of ammonium acetate under reflux conditions .
-
Substituent Introduction : The 2-methoxyethyl group at the N1 position is introduced via nucleophilic substitution or alkylation. Ethylene oxide derivatives or methoxyethyl halides are common reagents .
Thioether Linkage Formation
-
Nucleophilic Substitution : The thioether bond (C–S–C) is formed by reacting a thiol-containing intermediate (e.g., 2-mercaptoimidazole) with a halogenated acetamide derivative. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) is often used .
Acetamide Coupling
-
Amide Bond Formation : The isoxazole acetamide group is introduced via coupling reactions. For example, 5-methylisoxazol-3-amine reacts with a chloroacetyl chloride derivative in dichloromethane (DCM) using triethylamine (TEA) as a base .
Key Reaction Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole cyclization | NH₄OAc, AcOH, reflux | 65–75 | |
| Thioether formation | NaH, THF, 0°C → RT | 70–80 | |
| Acetamide coupling | TEA, DCM, 0°C → RT | 60–70 |
Thioether Linkage
-
Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones. Controlled oxidation may enhance solubility or bioactivity .
-
Radical Reactions : Participates in thiol-ene click chemistry for bioconjugation or polymer synthesis .
Isoxazole Acetamide
-
Hydrolysis : The acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .
-
Cross-Coupling : Suzuki-Miyaura coupling with boronic acids modifies the isoxazole ring, enabling diversification of the structure .
Bromophenyl Modifications
-
Cross-Coupling Reactions : The bromine atom on the phenyl ring enables palladium-catalyzed couplings (e.g., Suzuki, Heck) for introducing aryl, alkenyl, or alkynyl groups .
-
Nucleophilic Aromatic Substitution : Electron-withdrawing groups on the imidazole enhance reactivity toward amines or thiols in SNAr reactions.
Methoxyethyl Side Chain
-
Ether Cleavage : Reaction with BBr₃ or HI cleaves the methoxyethyl group to generate hydroxyl derivatives, which can be further functionalized .
Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the thioether linkage, forming sulfenic acid intermediates.
-
Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, primarily via acetamide hydrolysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound’s analogs vary primarily in:
- Imidazole substituents (e.g., halogens, alkyl, or aryl groups).
- Acetamide-linked heterocycles (e.g., isoxazole, thiazole, triazole).
- Pendant groups (e.g., methoxyethyl, benzyl, or substituted phenyl).
Table 1: Structural and Molecular Comparison
Key Observations
Halogenated phenyl groups (e.g., 4-bromophenyl) are common across analogs, suggesting a role in π-π stacking or hydrophobic interactions .
Acetamide-Linked Heterocycles :
- The 5-methylisoxazole in the target compound may offer hydrogen-bonding capabilities via its oxygen atom, unlike thiazole or triazole derivatives (e.g., ).
- N-Methyl acetamide (as in ) lacks the heterocyclic moiety, likely reducing target specificity compared to the isoxazole-containing compound.
Molecular Weight and Complexity :
- The target compound (MW 424.3) is intermediate in size compared to bulkier analogs like (MW 519.9), which may influence pharmacokinetic properties such as membrane permeability.
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound?
Answer:
The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1: React 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, following a protocol similar to Method D described in .
- Step 2: Purify the crude product via recrystallization using ethanol or a DMF/acetic acid mixture to enhance purity .
- Key Considerations: Monitor reaction progress using TLC, and optimize solvent polarity for intermediates (e.g., ethanol for thiol intermediates, anhydrous conditions for acetamide coupling) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure?
Answer:
- Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. Ensure crystals are grown via slow evaporation in a solvent system compatible with the compound’s solubility (e.g., ethanol/water mixtures) .
- Structure Refinement: Employ the SHELX suite (e.g., SHELXL for refinement) to model atomic positions, thermal parameters, and bond geometries. Address twinning or disorder using SHELXD and SHELXE .
- Validation: Cross-check R-factors (R₁ < 0.05 for high-quality data) and validate hydrogen bonding/π-π stacking interactions using Mercury or Olex2 .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR: Assign peaks based on substituent effects. For example:
- The 4-bromophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm) and a singlet for the methoxyethyl group (δ 3.2–3.5 ppm).
- The thioacetamide moiety (C=S) appears at ~170 ppm in 13C NMR .
- HRMS: Confirm molecular weight with <5 ppm error.
- IR: Validate the C=O stretch (1650–1700 cm⁻¹) and S-H absence (post-reaction) .
Advanced: How to design molecular docking studies for biological target interaction?
Answer:
- Protein Preparation: Retrieve target structures (e.g., COX-1/2 from PDB), remove water molecules, and add polar hydrogens using AutoDockTools .
- Ligand Preparation: Optimize the compound’s geometry with Gaussian (DFT-B3LYP/6-31G*), generate 3D conformers, and assign Gasteiger charges .
- Docking Protocol: Use AutoDock Vina with a grid box covering the active site (e.g., COX-2: 25 ų). Analyze binding poses for hydrogen bonds (e.g., acetamide with Arg120) and hydrophobic interactions (bromophenyl with Val523) .
Basic: What purification methods are effective post-synthesis?
Answer:
- Recrystallization: Use ethanol for polar intermediates or DMF/acetic acid for less-soluble derivatives. Monitor crystal growth under controlled cooling .
- Column Chromatography: Employ silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate byproducts.
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to address computational-experimental data discrepancies in molecular modeling?
Answer:
- Force Field Calibration: Compare MMFF94 vs. OPLS-AA force fields to assess conformational flexibility in docking studies .
- Solvation Effects: Include explicit solvent molecules (e.g., water) in MD simulations using GROMACS to mimic physiological conditions .
- Experimental Cross-Check: Validate docking poses with mutagenesis (e.g., alanine scanning for key residues) or isothermal titration calorimetry (ITC) for binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
